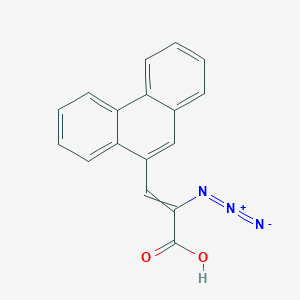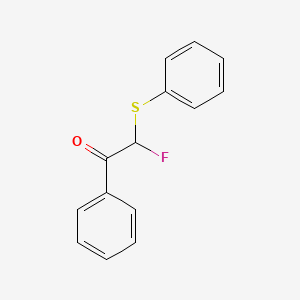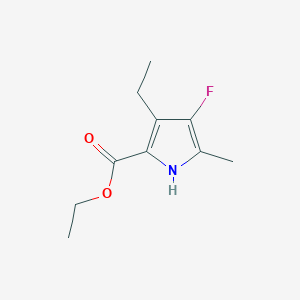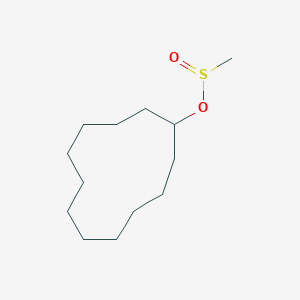![molecular formula C7H12S B14266759 3-[(2-Methylpropyl)sulfanyl]prop-1-yne CAS No. 176903-87-0](/img/structure/B14266759.png)
3-[(2-Methylpropyl)sulfanyl]prop-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a propyl chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne typically involves the reaction of propargyl bromide with 2-methylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(2-Methylpropyl)sulfanyl]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne involves its interaction with molecular targets through the reactive alkyne group. The triple bond can participate in various addition reactions, forming covalent bonds with nucleophiles. The sulfanyl group can also undergo oxidation or substitution, leading to the formation of different functional groups that can interact with biological targets.
相似化合物的比较
Similar Compounds
Propargyl sulfide: Similar structure but lacks the 2-methylpropyl group.
3-(Methylsulfanyl)prop-1-yne: Similar structure but with a methyl group instead of the 2-methylpropyl group.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
176903-87-0 |
|---|---|
分子式 |
C7H12S |
分子量 |
128.24 g/mol |
IUPAC 名称 |
2-methyl-1-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h1,7H,5-6H2,2-3H3 |
InChI 键 |
RKQUMJHDWGFQHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14266678.png)

![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)

![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)


![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)


![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
